2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide
Description
The exact mass of the compound this compound is 455.1360319 g/mol and the complexity rating of the compound is 779. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2-ethyl-6-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O4/c1-4-13-7-5-6-12(2)18(13)24-17(29)11-27-20-19(25-26-27)21(30)28(22(20)31)14-8-9-16(32-3)15(23)10-14/h5-10,19-20H,4,11H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPPVNWBTLSFMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)OC)Cl)N=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide is a synthetic organic molecule notable for its complex structure and potential biological activities. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 427.84 g/mol. The structure features a pyrrolo-triazole core and various substituents such as chloro and methoxy groups that influence its reactivity and biological properties.
The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes or receptors. This interaction may lead to modulation of cellular pathways involved in various biological processes.
Antitumor Activity
Research indicates that compounds with similar structural features exhibit significant antitumor activity. For instance:
- MDM2 Inhibition : Some derivatives have shown high affinity for MDM2 (Murine Double Minute 2), a protein that regulates the p53 tumor suppressor. Compounds binding with have demonstrated potent cellular activity and the ability to induce tumor regression in vivo .
Other Biological Activities
The compound may also exhibit activities in other therapeutic areas:
- Antimicrobial Effects : Similar compounds have been investigated for their antimicrobial properties against various pathogens.
- Anti-inflammatory Properties : The presence of specific functional groups may contribute to anti-inflammatory effects.
Study 1: Structure-Activity Relationship (SAR)
A study focused on the SAR of pyrrolo-triazole derivatives found that modifications at the phenyl rings significantly influenced their biological activity. Compounds with electron-withdrawing groups showed enhanced potency against cancer cell lines .
Study 2: Pharmacokinetics and Efficacy
In vivo studies demonstrated that certain derivatives administered at specific dosages resulted in substantial antitumor efficacy. For example:
| Compound | Dosage (mg/kg) | Tumor Regression (%) |
|---|---|---|
| Compound A | 30 | 100 |
| Compound B | 100 | 86 |
These findings suggest that the compound could be optimized for better pharmacokinetic profiles while maintaining efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
